Baseline SIRT2 Inhibitory Activity of the 2-(Phenylamino)benzamide Core Fragment
The 2-(phenylamino)benzamide substructure present in CAS 2034430-90-3 has been evaluated as a standalone fragment against human recombinant SIRT2, yielding an IC50 of 100,000 nM (100 µM). This provides a floor-level reference for the core pharmacophore before pyridazinone elaboration. CAS 2034430-90-3 extends this fragment with a 3-cyclopropyl-6-oxopyridazin-1(6H)-yl-ethyl linker, a modification that—based on class-level SAR from analogous pyridazinone-benzamide series—could either enhance SIRT2 affinity, redirect activity toward other sirtuin isoforms (SIRT1, SIRT3), or confer activity against entirely distinct targets such as HDACs or SUCNR1 [1].
| Evidence Dimension | SIRT2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No experimental measurement publicly available for CAS 2034430-90-3 |
| Comparator Or Baseline | 2-(phenylamino)benzamide (core fragment): IC50 = 100,000 nM (100 µM) |
| Quantified Difference | Not calculable; the core fragment affinity is weak, but the contribution of the pyridazinone-ethyl extension in the full compound is unknown |
| Conditions | Inhibition of human recombinant SIRT2 using Fluor de Lys-SIRT substrate, 60 min incubation (BindingDB assay) |
Why This Matters
This data establishes that the core benzamide fragment alone is a weak SIRT2 ligand; any SIRT2-directed application of the full compound CAS 2034430-90-3 requires experimental confirmation that the pyridazinone modification improves affinity rather than directs activity elsewhere, which is essential for selecting the correct compound for target-based screening.
- [1] BindingDB Entry BDBM50297159: 2-(phenylamino)benzamide | CHEMBL561194. IC50 = 1.00E+5 nM against human recombinant SIRT2. View Source
